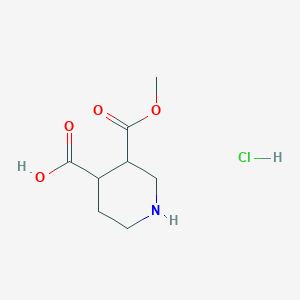

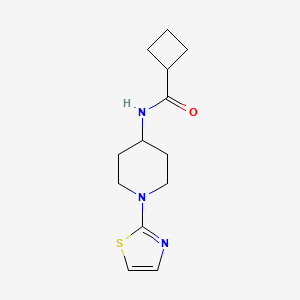

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research efforts have led to the synthesis of novel heterocyclic compounds derived from pyrimidine-based structures, which show promise in medical and pharmaceutical applications. For instance, compounds with modifications on the pyrimidine ring have been investigated for their cyclooxygenase inhibition and potential analgesic and anti-inflammatory activities. These compounds are synthesized through reactions involving pyrimidine derivatives, indicating the versatility of pyrimidine-based structures in creating new pharmacologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Properties

Pyrimidine derivatives have also been explored for their antiviral properties. For example, certain pyrimidine compounds have shown inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), by targeting specific viral enzymes or replication processes. This demonstrates the potential of pyrimidine-based compounds in the development of new antiviral drugs, which is crucial for addressing emerging viral infections and drug resistance (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial and Antifungal Activities

The modification of pyrimidine structures has led to the creation of compounds with promising antimicrobial and antifungal activities. These compounds have been evaluated against various bacterial and fungal strains, showing potential as new antimicrobial agents. This area of research is particularly important for combating antibiotic-resistant bacteria and developing new treatments for infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Cancer Research

Pyrimidine derivatives are being investigated for their cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. This research is aimed at discovering new anticancer compounds that can selectively target and kill cancer cells while minimizing harm to healthy tissues. The development of pyrimidine-based anticancer agents could contribute significantly to cancer therapy and the search for more effective treatments (Hassan, Hafez, & Osman, 2014).

Molecular Structure Studies

Studies on the molecular structures of pyrimidine derivatives, including their hydrogen bonding patterns and crystal structures, provide valuable insights into their chemical properties and potential interactions with biological targets. Understanding the structural aspects of these compounds can aid in the design of more effective drugs by optimizing their molecular configurations for better efficacy and reduced side effects (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Propriétés

IUPAC Name |

5-chloro-N-(2-ethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-3-20-11-7-5-4-6-10(11)17-13(19)12-9(15)8-16-14(18-12)21-2/h4-8H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUCCTHXAGTLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)